molecular formula C22H15F3N4O3 B2901780 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] CAS No. 303984-87-4

1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone]

Cat. No.: B2901780
CAS No.: 303984-87-4
M. Wt: 440.382
InChI Key: JKVIUVOLYJKBGH-NHFJDJAPSA-N
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Description

This compound belongs to the indole-2,3-dione (isatin) family, a class of heterocyclic molecules with broad pharmacological relevance. The structure features a 3-(trifluoromethyl)benzyl group at the N1 position and a 4-nitrophenyl hydrazone substituent at the C3 position. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-nitrophenyl hydrazone moiety contributes to electron-withdrawing effects, influencing reactivity and binding interactions.

Properties

IUPAC Name

3-[(4-nitrophenyl)diazenyl]-1-[[3-(trifluoromethyl)phenyl]methyl]indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15F3N4O3/c23-22(24,25)15-5-3-4-14(12-15)13-28-19-7-2-1-6-18(19)20(21(28)30)27-26-16-8-10-17(11-9-16)29(31)32/h1-12,30H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFKCIEVXOQSAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2CC3=CC(=CC=C3)C(F)(F)F)O)N=NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The compound’s key structural differentiators are its 3-(trifluoromethyl)benzyl and 4-nitrophenyl hydrazone groups. Comparisons with analogs highlight the following:

Compound Name Substituents Key Properties Bioactivity (if reported) Reference
Target Compound N1: 3-(CF₃)-benzyl; C3: 4-nitrophenyl hydrazone High lipophilicity (CF₃), strong electron-withdrawal (NO₂) Not explicitly reported
1-(3,4-Dichlorobenzyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) N1: 3,4-Cl₂-benzyl; C3: phenyl hydrazone Moderate lipophilicity (Cl), weaker electron-withdrawal Apoptosis activator (ECHEMI data)
5-Chloro-1-[3-(CF₃)benzyl]-1H-indole-2,3-dione 3-[N-(2,4,6-trichlorophenyl)hydrazone] N1: 3-(CF₃)-benzyl; C3: 2,4,6-Cl₃-phenyl hydrazone; C5: Cl Enhanced halogenated hydrophobicity, steric hindrance No bioactivity reported
1-Methyl-5-trifluoromethoxy-1H-indole-2,3-dione 3-[4-(4-methoxyphenyl)thiosemicarbazone] N1: CH₃; C5: CF₃O; C3: thiosemicarbazone with 4-methoxyphenyl Methoxy group improves solubility; thiosemicarbazone enhances metal chelation Anticancer (DNA interaction)
I-TSC (1H-indole-2,3-dione 3-thiosemicarbazone) C3: thiosemicarbazone (unsubstituted) Moderate electron-withdrawal, sulfur participation in redox activity Antimicrobial, anticancer

Key Observations :

  • Lipophilicity: The 3-(trifluoromethyl)benzyl group increases logP values, favoring membrane permeability over non-CF₃ analogs (e.g., dichlorobenzyl derivatives) .
  • Steric Effects : Halogenated hydrazones (e.g., 2,4,6-trichlorophenyl) introduce steric bulk, which may reduce binding affinity in enzyme pockets compared to the target compound’s 4-nitrophenyl group .

Q & A

Basic Research Questions

How can researchers optimize the synthesis of 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-[N-(4-nitrophenyl)hydrazone] to improve yield and purity?

The synthesis typically involves a condensation reaction between isatin derivatives (e.g., 1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione) and 4-nitrophenylhydrazine. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or ethanol) enhance solubility and reaction efficiency .
  • Temperature control : Reflux conditions (~80–100°C) are critical for hydrazone formation, but overheating may degrade sensitive functional groups like the nitro moiety .
  • Purification : Recrystallization using ethanol:water mixtures or chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

What analytical techniques are most effective for characterizing this compound’s structure and purity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the hydrazone linkage (δ ~10–12 ppm for NH) and trifluoromethyl group (δ ~110–120 ppm for 19^19F) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+ at m/z 482.25) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, particularly for nitroaromatic intermediates .

What preliminary biological activities have been reported for this compound?

  • Antimicrobial activity : Structural analogs inhibit Staphylococcus aureus (MIC = 8–16 µg/mL) via membrane disruption .
  • Anticancer potential : Indole-hydrazone derivatives show cytotoxicity against HeLa cells (IC₅₀ = 12–25 µM) by inducing apoptosis .
  • Enzyme inhibition : The nitro group enhances binding to oxidoreductases (e.g., COX-2), though specificity requires further validation .

Advanced Research Questions

How can computational methods (e.g., molecular docking) elucidate the compound’s mechanism of action?

  • Target identification : Use SwissDock or AutoDock Vina to model interactions with proteins like topoisomerase IIα or bacterial dihydrofolate reductase. The trifluoromethyl group may occupy hydrophobic pockets, while the nitro group participates in hydrogen bonding .
  • Dynamics simulations : MD simulations (AMBER/CHARMM) assess binding stability over 100 ns, focusing on ligand-receptor residence times .

What strategies resolve contradictions in reported biological activity data?

  • Dose-response validation : Re-evaluate IC₅₀ values across multiple cell lines (e.g., MCF-7 vs. HepG2) to account for tissue-specific uptake .
  • Metabolic stability assays : Liver microsome studies (human/rat) identify if rapid degradation (e.g., nitro reduction) underlies variability in in vivo efficacy .
  • Synergistic studies : Combine with standard drugs (e.g., doxorubicin) to determine additive vs. antagonistic effects .

How does the hydrazone linkage influence the compound’s reactivity and stability?

  • pH-dependent hydrolysis : The hydrazone bond is stable at pH 4–7 but cleaves under acidic conditions (pH < 3), releasing bioactive intermediates .
  • Oxidative susceptibility : Cyclic voltammetry reveals redox activity at ~-0.5 V (vs. Ag/AgCl), suggesting potential as a pro-drug activated by cellular reductases .

What crystallographic insights exist for structural analogs, and how can they guide SAR studies?

  • X-ray diffraction : Analogs like 1-methyl-5-trifluoromethoxy-indole-2,3-dione show planar indole rings with dihedral angles <10° between substituents, favoring π-π stacking in target binding .
  • SAR trends : Electron-withdrawing groups (e.g., -NO₂) at the 4-position of the phenyl ring enhance antibacterial activity by 3-fold compared to -OCH₃ analogs .

How can researchers design derivatives to improve pharmacokinetic properties?

  • LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 to <2.5, enhancing aqueous solubility .
  • Pro-drug approaches : Mask the nitro group as a pivaloyl ester to improve oral bioavailability, with enzymatic cleavage in target tissues .

Methodological Recommendations

  • Synthetic reproducibility : Document reaction atmospheres (N₂ vs. air), as oxygen can oxidize hydrazone intermediates .
  • Data validation : Cross-reference biological assays with positive controls (e.g., ciprofloxacin for antimicrobial tests) and replicate experiments ≥3 times .
  • Computational rigor : Use consensus scoring (e.g., Glide SP + MM-GBSA) to reduce docking false positives .

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